
Tcmdc-142591
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tcmdc-142591 is a synthetic compound that has shown promising results in scientific research. It belongs to the class of small molecules and is a potent inhibitor of a specific protein. This compound has been studied extensively for its potential use in treating various diseases, and its unique properties have made it a subject of interest for many researchers.
Mecanismo De Acción
Tcmdc-142591 inhibits the activity of a specific protein by binding to its active site. This protein is involved in various cellular processes, including cell growth, division, and survival. By inhibiting its activity, this compound can prevent the progression of diseases that are driven by this protein. The compound has also been shown to have a high selectivity for this protein, which makes it a promising candidate for drug discovery.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, it has been shown to improve glucose tolerance in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Tcmdc-142591 is its high selectivity for a specific protein. This makes it a promising candidate for drug discovery, as it can be modified to improve its activity and selectivity. However, one of the limitations of this compound is its moderate yield in synthesis, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on Tcmdc-142591. One direction is to study its potential use in treating other diseases, such as Parkinson's disease and Huntington's disease. Another direction is to modify its structure to improve its activity and selectivity for the target protein. Additionally, further studies are needed to understand its mechanism of action and to identify any potential side effects. Overall, this compound has shown promising results in scientific research, and further studies are needed to fully explore its potential.
Métodos De Síntesis
The synthesis of Tcmdc-142591 involves a series of chemical reactions. The starting material is commercially available, and the synthesis involves the coupling of two key intermediates. The final product is obtained after purification using chromatography techniques. The yield of the synthesis is moderate, and the purity of the compound is high.
Aplicaciones Científicas De Investigación
Tcmdc-142591 has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and diabetes. It has been shown to inhibit the activity of a specific protein, which is involved in the progression of these diseases. The compound has also been studied for its potential use in drug discovery, as it has a unique structure that can be modified to improve its activity and selectivity.
Propiedades
IUPAC Name |
N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c1-3-13-10-17(25)22-19(20-13)24-16(8-11(2)23-24)21-18(26)15-9-12-6-4-5-7-14(12)27-15/h4-10H,3H2,1-2H3,(H,21,26)(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSMDXBWLQCRDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
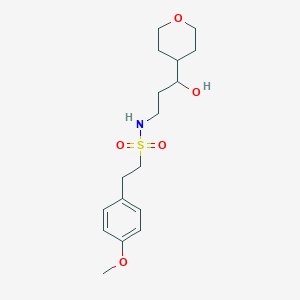
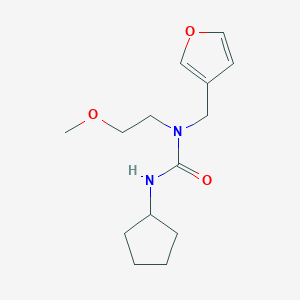
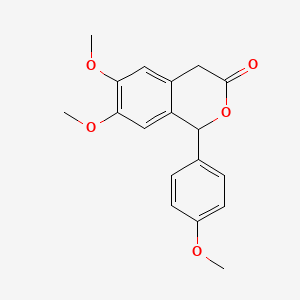
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2427164.png)
![3-(2-chlorophenyl)-5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2427165.png)
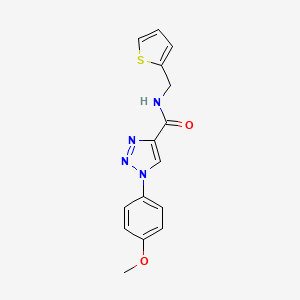
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2427168.png)
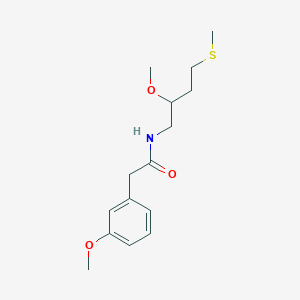
![N6-butyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2427172.png)
![1-(3,4-dimethylphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2427173.png)
![4-[[2-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]morpholine](/img/structure/B2427174.png)
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2427176.png)

![3-methyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide](/img/structure/B2427178.png)
